1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core linked to a quinoline moiety, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions . The resulting pyrazolo[3,4-d]pyrimidine intermediate is then coupled with a quinoline derivative through a series of condensation reactions . Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially in the presence of strong bases or nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the activity of various signaling pathways, including the NF-κB and IL-6 pathways, which are involved in inflammation and immune responses .
Comparison with Similar Compounds
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has similar biological activities but differs in its halogen substitution, which can affect its reactivity and potency.
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The fluorine substitution enhances the compound’s stability and bioavailability.
1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The nitro group introduces additional electronic effects, influencing the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazolo[3,4-d]pyrimidine and quinoline moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H19N5O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C21H19N5O/c1-27-17-10-8-16(9-11-17)26-21-18(13-24-26)20(22-14-23-21)25-12-4-6-15-5-2-3-7-19(15)25/h2-3,5,7-11,13-14H,4,6,12H2,1H3 |
InChI Key |
VTSMLBIZEXDQGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.